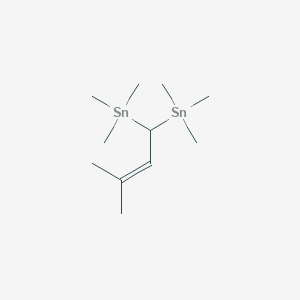![molecular formula C13H15NO B14402350 1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one CAS No. 89344-80-9](/img/structure/B14402350.png)
1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one is an organic compound that features a pyridine ring attached to a cyclohexene ring, with an ethanone group
准备方法
The synthesis of 1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with a cyclohexene derivative under specific conditions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to facilitate the process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions vary depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and carboxylic acids.
科学研究应用
1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to various biochemical responses.
Pathways Involved: It may influence pathways related to cell signaling, metabolism, or gene expression, depending on the context of its use.
相似化合物的比较
1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one can be compared with other similar compounds:
Similar Compounds: Examples include 1-(pyridin-4-yl)ethan-1-one and 1-(1-cyclohexen-1-yl)pyrrolidine.
Uniqueness: The unique combination of the pyridine and cyclohexene rings, along with the ethanone group, gives this compound distinct chemical and biological properties that differentiate it from other similar molecules.
属性
CAS 编号 |
89344-80-9 |
|---|---|
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC 名称 |
1-(6-pyridin-4-ylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C13H15NO/c1-10(15)12-4-2-3-5-13(12)11-6-8-14-9-7-11/h4,6-9,13H,2-3,5H2,1H3 |
InChI 键 |
SJIWFSRXWFQLNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CCCCC1C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


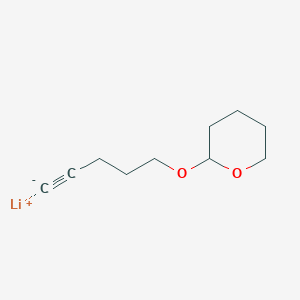


![8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14402283.png)
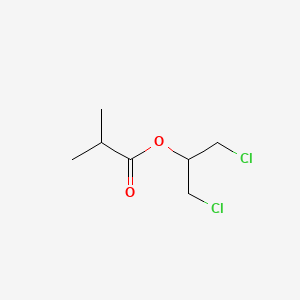

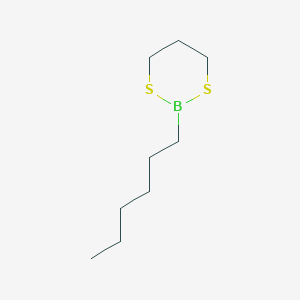

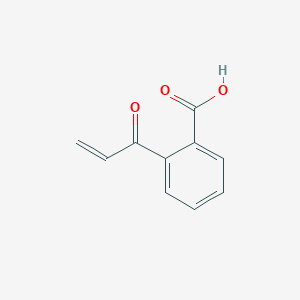

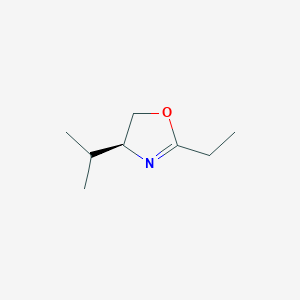
![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)
